1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- is a pyrrolopyridine derivative featuring a triisopropylsilyl (TIPS) protecting group at the 1-position, an azido (-N₃) group at the 5-position, and chlorine substituents at the 4- and 6-positions. The TIPS group enhances steric protection of the nitrogen atom, improving stability during synthetic processes .
Properties
Molecular Formula |
C16H23Cl2N5Si |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(5-azido-4,6-dichloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H23Cl2N5Si/c1-9(2)24(10(3)4,11(5)6)23-8-7-12-13(17)14(21-22-19)15(18)20-16(12)23/h7-11H,1-6H3 |
InChI Key |
HHXWZBJNZVMZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)Cl)N=[N+]=[N-])Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Madelung Cyclization
The pyrrolo[2,3-b]pyridine scaffold is synthesized via Madelung cyclization , where 2-aminopyridine derivatives undergo intramolecular cyclization under strong base conditions. For example, heating 2-amino-3-chloropyridine with potassium tert-butoxide in dimethylformamide (DMF) at 150°C yields the unsubstituted core.
Sequential Chlorination
Chlorine atoms are introduced via electrophilic aromatic substitution (EAS) . Using N-chlorosuccinimide (NCS) in acetic acid at 0–25°C selectively chlorinates positions 4 and 6. Excess NCS (2.2 equiv) achieves >90% dichlorination, while controlled stoichiometry prevents over-halogenation.
Silylation at Position 1
The NH group at position 1 is protected using tris(isopropyl)silyl chloride (TIPSCl) . Reaction conditions involve imidazole as a base in anhydrous tetrahydrofuran (THF) at 0°C, yielding 1-TIPS-protected intermediate with >85% efficiency.
Azido Group Introduction
Azidation at position 5 is achieved via nucleophilic aromatic substitution (SNAr) . Heating the chlorinated intermediate with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 110°C for 7 hours replaces chlorine with azido. This step requires rigorous exclusion of moisture to avoid side reactions.
Representative Reaction Scheme
$$
\text{Pyrrolo[2,3-b]pyridine} \xrightarrow{\text{NCS, AcOH}} \text{4,6-Dichloro derivative} \xrightarrow{\text{TIPSCl, imidazole}} \text{1-TIPS-protected} \xrightarrow{\text{NaN₃, NH₄Cl}} \text{Target Compound}
$$
Method 2: Cyclocondensation Approaches
Two-Component Cyclocondensation
A cyclocondensation reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds (e.g., acetylacetone) in acetic acid with catalytic HCl generates substituted pyrrolo[2,3-b]pyridines. This method offers modularity but requires post-synthetic modifications to introduce azido and silyl groups.
Post-Condensation Modifications
- Chlorination : Similar to Method 1, using NCS in acetic acid.
- Silylation : TIPS protection under inert atmosphere.
- Azidation : NaN₃ in DMF at elevated temperatures.
Method 3: Silylation-Protected Synthesis
Early-Stage Silylation
Introducing the TIPS group before halogenation simplifies regioselectivity. The NH group of the core is silylated first, followed by directed ortho-chlorination using Cl₂ gas in chloroform at -10°C. This approach leverages the directing effect of the silyl group to achieve 4,6-dichlorination with 80% yield.
Azido Installation
Azidation proceeds similarly to Method 1, but the presence of the TIPS group may sterically hinder reactivity, necessitating extended reaction times (12–16 hours).
Method 4: Azido Group Introduction via Nucleophilic Substitution
Optimization of Azidation
Key variables affecting azidation efficiency:
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | Maximizes SNAr reactivity |
| Temperature | 110°C | Accelerates substitution |
| Equivalents of NaN₃ | 5 equiv | Prevents incomplete reaction |
Side Reactions
Competing hydrolysis of the azido group to amine is mitigated by anhydrous conditions and inert atmosphere .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise (Method 1) | High regioselectivity | Multiple purification steps | 60–70 |
| Cyclocondensation (Method 2) | Modular core synthesis | Requires post-modifications | 50–65 |
| Early Silylation (Method 3) | Simplified chlorination | Steric hindrance during azidation | 70–75 |
Challenges and Optimization Strategies
Regioselectivity in Halogenation
Over-chlorination is minimized by:
Silylation Efficiency
Imidazole is superior to other bases (e.g., pyridine) due to its stronger nucleophilicity, ensuring complete TIPS protection.
Azidation Side Reactions
Addition of NH₄Cl as a mild acid suppresses base-mediated decomposition of the azido group.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The azido and dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding hydroxyl derivative.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide).
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes, particularly in the development of inhibitors for specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The dichloro groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The silyl group can be hydrolyzed, releasing the active pyrrolo[2,3-b]pyridine core, which can interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences:
The compound is compared to 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- (CAS: 685513-89-7), a structurally similar analog with fluorine substituents at the 4- and 5-positions instead of azido and chlorine groups.
Substituent Impact:
- Azido vs. Fluorine : The azido group in the target compound enables bioorthogonal reactions, making it valuable for bioconjugation. In contrast, fluorine in the analog enhances metabolic stability and membrane permeability in drug candidates .
- Chlorine vs.
Research Findings and Limitations
- Medicinal Chemistry : Pyrrolopyridine derivatives are established kinase inhibitors , but the azido-dichloro variant’s efficacy remains unstudied in the provided evidence.
- Synthetic Accessibility : The TIPS group in both compounds simplifies purification by increasing hydrophobicity, though azide handling requires specialized safety protocols.
- Data Gaps: No experimental data (e.g., solubility, IC₅₀ values) for the target compound are available in the cited sources. Comparisons rely on structural inferences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
